molecular formula C5H11BO2 B1316316 3-Methyl-2-buten-2-ylboronic acid CAS No. 870777-16-5

3-Methyl-2-buten-2-ylboronic acid

Cat. No. B1316316
M. Wt: 113.95 g/mol
InChI Key: ONHWZTRGTFWBIX-UHFFFAOYSA-N
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Description

3-Methyl-2-buten-2-ylboronic acid is a reactant involved in the synthesis of 8-alkenylboronpyrromethene dyes, addition reactions with N-methyliminodiacetic acid or aromatic, heteroaromatic or aliphatic aldehydes, arylation of methyl o-formylbenzoates, and synthesis of tert-butanesulfinyl α-branched allylic amines .


Synthesis Analysis

The synthesis of 3-Methyl-2-buten-2-ylboronic acid involves several steps. It is used as a reactant in the synthesis of 8-alkenylboronpyrromethene dyes, addition reactions with N-methyliminodiacetic acid or aromatic, heteroaromatic or aliphatic aldehydes, arylation of methyl o-formylbenzoates, and synthesis of tert-butanesulfinyl α-branched allylic amines .


Molecular Structure Analysis

The molecular formula of 3-Methyl-2-buten-2-ylboronic acid is C5H11BO2. It has a molecular weight of 113.95 . The structure includes a boronic acid group attached to a 3-methyl-2-butenyl group.


Chemical Reactions Analysis

3-Methyl-2-buten-2-ylboronic acid is involved in various chemical reactions. It is used in the synthesis of 8-alkenylboronpyrromethene dyes, addition reactions with N-methyliminodiacetic acid or aromatic, heteroaromatic or aliphatic aldehydes, arylation of methyl o-formylbenzoates, and synthesis of tert-butanesulfinyl α-branched allylic amines .


Physical And Chemical Properties Analysis

3-Methyl-2-buten-2-ylboronic acid is a solid substance . Its melting point is between 173-178°C . The compound’s empirical formula is C5H11BO2 .

Scientific Research Applications

  • Synthesis of 8-alkenylboronpyrromethene dyes

    • Field : Organic Chemistry
    • Application : This compound is used as a reactant in the synthesis of 8-alkenylboronpyrromethene dyes .
    • Method : The specific experimental procedures and technical details are not provided in the source .
    • Results : The outcomes of this application are not specified in the source .
  • Addition reactions with N-methyliminodiacetic acid or aromatic, heteroaromatic or aliphatic aldehydes

    • Field : Organic Chemistry
    • Application : This compound is involved in addition reactions with N-methyliminodiacetic acid or aromatic, heteroaromatic or aliphatic aldehydes .
    • Method : The specific experimental procedures and technical details are not provided in the source .
    • Results : The outcomes of this application are not specified in the source .
  • Arylation of methyl o-formylbenzoates

    • Field : Organic Chemistry
    • Application : This compound is used in the arylation of methyl o-formylbenzoates .
    • Method : The specific experimental procedures and technical details are not provided in the source .
    • Results : The outcomes of this application are not specified in the source .
  • Synthesis of tert-butanesulfinyl α-branched allylic amines

    • Field : Organic Chemistry
    • Application : This compound is used in the synthesis of tert-butanesulfinyl α-branched allylic amines .
    • Method : The specific experimental procedures and technical details are not provided in the source .
    • Results : The outcomes of this application are not specified in the source .
  • Sensing Applications

    • Field : Analytical Chemistry
    • Application : Boronic acids, including 3-Methyl-2-buten-2-ylboronic acid, are increasingly utilized in diverse areas of research, including their utility in various sensing applications .
    • Method : The sensing applications can be homogeneous assays or heterogeneous detection .
    • Results : The outcomes of this application are not specified in the source .
  • Synthesis of Boron-containing Polymers

    • Field : Polymer Chemistry
    • Application : There is potential for utilizing this compound for the synthesis of boron-containing polymers with unique properties.
    • Method : The specific experimental procedures and technical details are not provided in the source.
    • Results : The outcomes of this application are not specified in the source.
  • Coupling Reactions

    • Field : Organic Chemistry
    • Application : This compound is primarily used in coupling reactions .
    • Method : The specific experimental procedures and technical details are not provided in the source .
    • Results : The outcomes of this application are not specified in the source .
  • Synthesis of 3-Methyl-2-buten-2-ylboronic Acid Pinacol Ester

    • Field : Organic Chemistry
    • Application : This compound can be used to synthesize its pinacol ester .
    • Method : The specific experimental procedures and technical details are not provided in the source .
    • Results : The outcomes of this application are not specified in the source .
  • 8-Alkenylboronpyrromethene Dye Synthesis

    • Field : Organic Chemistry
    • Application : This compound is a useful reactant in 8-alkenylboronpyromethene dye synthesis .
    • Method : The specific experimental procedures and technical details are not provided in the source .
    • Results : The outcomes of this application are not specified in the source .
  • Arylation of Methyl o-Formylbenzoates

    • Field : Organic Chemistry
    • Application : This compound is useful for the arylation of methyl o-formylbenzoates .
    • Method : The specific experimental procedures and technical details are not provided in the source .
    • Results : The outcomes of this application are not specified in the source .
  • Synthesis of Tert-Butanesulfinyl α-Branched Allylic Amine

    • Field : Organic Chemistry
    • Application : This compound is useful for the synthesis of tert-butanesulfinyl α-branched allylic amine .
    • Method : The specific experimental procedures and technical details are not provided in the source .
    • Results : The outcomes of this application are not specified in the source .
  • Addition Reactions with N-Methyliminodiacetic Acid

    • Field : Organic Chemistry
    • Application : This compound is also useful for the addition reactions with N-methyliminodiacetic acid .
    • Method : The specific experimental procedures and technical details are not provided in the source .
    • Results : The outcomes of this application are not specified in the source .

properties

IUPAC Name

3-methylbut-2-en-2-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11BO2/c1-4(2)5(3)6(7)8/h7-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONHWZTRGTFWBIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C(=C(C)C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584536
Record name (3-Methylbut-2-en-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2-buten-2-ylboronic acid

CAS RN

870777-16-5
Record name (3-Methylbut-2-en-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-2-buten-2-ylboronic acid
Reactant of Route 2
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Reactant of Route 3
3-Methyl-2-buten-2-ylboronic acid
Reactant of Route 4
3-Methyl-2-buten-2-ylboronic acid
Reactant of Route 5
3-Methyl-2-buten-2-ylboronic acid
Reactant of Route 6
3-Methyl-2-buten-2-ylboronic acid

Citations

For This Compound
4
Citations
JM William, M Kuriyama… - Advanced Synthesis & …, 2014 - Wiley Online Library
… 6 H 4 B(OH) 2 and 3-methyl-2-buten-2-ylboronic acid, we next … (OH) 2 and 3-methyl-2-buten-2-ylboronic acid catalysts gave … The relatively high cost of 3-methyl-2-buten-2-ylboronic acid …
Number of citations: 36 onlinelibrary.wiley.com
AC Murali, K Venkatasubbaiah - Fundamentals and Applications of Boron …, 2022 - Elsevier
In recent years, metal-free catalysis has gained attention owing to its nontoxicity. Boron-based molecules play an important role in metal-free catalysis. An overview of triaryl or mixed aryl…
Number of citations: 1 www.sciencedirect.com
I Cheng-Sánchez, JA Torres-Vargas… - Marine drugs, 2019 - mdpi.com
… Compound 5 was prepared from bromohydroquinone 20 (50 mg, 0.26 mmol, 1.0 equiv.) by treatment with 3-Methyl-2-buten-2-ylboronic acid pinacol ester (0.06 mL, 0.29 mmol, 1.1 equiv…
Number of citations: 6 www.mdpi.com
H Shi, P Wang, S Suzuki, ME Farmer… - Journal of the American …, 2016 - ACS Publications
Pd-catalyzed meta-C–H chlorination of anilines and phenols is developed using norbornene as the mediator. Heterocycles, including indole, thiophene, and indazole, are tolerated. The …
Number of citations: 103 pubs.acs.org

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